Product packaging for Dihydropyrene(Cat. No.:CAS No. 28779-32-0)

Dihydropyrene

Cat. No.: B12800587
CAS No.: 28779-32-0
M. Wt: 204.27 g/mol
InChI Key: UUSUFQUCLACDTA-UHFFFAOYSA-N
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Description

Dihydropyrene (DHP) is an advanced photochromic compound that exhibits negative photochromism, meaning its thermally stable state is the colored form . Upon irradiation with visible light, it undergoes a reversible isomerization to a light-brown, less conjugated cyclophanediene (CPD) isomer . The reverse reaction, converting CPD back to DHP, can be achieved by irradiation with UV light or occurs thermally in the dark . This switching process is thought to proceed via a biradical intermediate . The primary research value of DHP lies in its application as a molecular switch in the development of smart materials, such as for use in sensors and potential optical storage devices . A key challenge in utilizing DHPs is their tendency to experience fatigue after repeated photocycling, often due to side reactions involving the reactive intermediate . Recent scientific advances have shown that encapsulating DHP within a coordination cage can significantly improve its fatigue resistance by protecting this intermediate, thereby enhancing reaction yields and cycling performance . This compound is strictly for research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12 B12800587 Dihydropyrene CAS No. 28779-32-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28779-32-0

Molecular Formula

C16H12

Molecular Weight

204.27 g/mol

IUPAC Name

1,2-dihydropyrene

InChI

InChI=1S/C16H12/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1,3-5,7-10H,2,6H2

InChI Key

UUSUFQUCLACDTA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2

Origin of Product

United States

Synthetic Methodologies for Dihydropyrene Systems

Strategies for Core Dihydropyrene (B12800588) Synthesis

The foundational synthesis of the this compound system can be achieved through several key strategic approaches, including cycloaddition reactions and the chemical transformation of pre-assembled macrocyclic precursors.

The Diels-Alder reaction, a powerful tool for forming six-membered rings, provides a conceptual basis for constructing parts of the this compound framework. sigmaaldrich.comorganic-chemistry.orgiitk.ac.in While not always a direct [4+2] cycloaddition to form the final bridged annulene in one step, related annulation (ring-forming) strategies are critical.

One such approach involves the photocyclization of 2,2′-divinyl biphenyls. rsc.org This method builds the pyrene (B120774) core through an intramolecular cyclization, which can then be reduced to the this compound state. The efficiency of this cyclization can depend on the specific substituents on the vinyl groups and the wavelength of light used. rsc.org Another annulation strategy is based on the cyclization of alkynyl substituents appended to an aromatic nucleus. rsc.org More complex approaches have utilized the electrocyclic addition of a furan (B31954) to an annulyne, followed by a deoxygenation step, to yield cis-dihydropyrene derivatives. researchgate.net

A highly effective and historically significant route to the this compound core involves the valence isomerization of [2.2]metacyclophane-1,9-dienes. rsc.org This transformation can be induced either thermally or photochemically, converting the metacyclophanediene into a trans-15,16-dihydropyrene. rsc.org This method is particularly useful for creating strained pyrenophane systems from more stable macrocyclic precursors. rsc.org

A related and widely used strategy is the "thiacyclophane route." This involves the synthesis of a dithia[3.3]metacyclophane, which serves as a key precursor. The transformation of the sulfide (B99878) linkages within this macrocycle into carbon-carbon double bonds yields the desired this compound structure. researchgate.netuvic.ca This method has been successfully applied to produce both cis- and trans-15,16-dimethylthis compound. researchgate.net

Precursor Type Transformation Method Product Reference(s)
[2.2]Metacyclophane-1,9-dienePhotochemical/Thermal Valence Isomerizationtrans-15,16-Dihydropyrene rsc.org
Dithia[3.3]metacyclophaneTransformation of Sulfide Linkagescis/trans-15,16-Dimethylthis compound researchgate.net
Furan and an AnnulyneElectrocyclic Addition / Deoxygenationcis-Dihydropyrene derivatives researchgate.net

Rational Design and Synthesis of Substituted this compound Derivatives

The rational design and synthesis of substituted dihydropyrenes are crucial for tuning their properties for specific applications, such as molecular switches and components in supramolecular chemistry.

A "push-pull" substitution pattern with electron-donating groups (EDGs) and electron-accepting groups (EWGs) can significantly alter the electronic structure of the this compound core, shifting its absorption into the near-infrared (NIR) region. researchgate.netdicp.ac.cn A general and flexible synthetic strategy has been developed to install a diverse set of these substituents. dicp.ac.cn

The synthesis often starts with a 2,7-bis(tert-butyl)this compound scaffold, which is more readily accessible than the unsubstituted parent compound. dicp.ac.cn A key step is the preparation of a pseudo-para-bromo-formyl precursor via mono-bromination followed by Rieche formylation. dicp.ac.cn The bromo group serves as a handle for introducing various donor substituents through palladium-catalyzed cross-coupling reactions. The aldehyde (formyl) group allows for the introduction of acceptor moieties via Knoevenagel condensation. dicp.ac.cn This approach provides high synthetic flexibility. dicp.ac.cn

Substituent Type Functional Group Example Method of Introduction Reference(s)
Electron-DonatingN-methylpyrrole, Pyrrolidine, DimethylaminoPalladium-catalyzed cross-coupling dicp.ac.cndicp.ac.cnresearchgate.net
Electron-AcceptingMalononitrile, Indolenium, Tricyanofuran, NitroKnoevenagel condensation dicp.ac.cndicp.ac.cnresearchgate.net

Dihydropyrenes can be functionalized with specific groups to enable their integration into larger supramolecular architectures. frontiersin.org This allows for the construction of complex systems where the this compound unit acts as a photoswitchable component.

A key strategy involves introducing surface-anchoring groups. For instance, alkyne functionalities have been installed at the 2,7- and 4,9-positions. researchgate.net This was achieved through the regioselective nucleophilic alkylation of a 5-substituted dimethyl isophthalate, which provides a workable protocol for preparing 2,7-alkyne-functionalized dihydropyrenes. researchgate.net These functionalized molecules are designed for integration into single-molecule junctions. researchgate.net Another approach to creating advanced supramolecular systems is the encapsulation of the this compound switch within a coordination cage, which has been shown to improve its photochemical fatigue resistance. nih.govweizmann.ac.il

Annelation, the fusion of additional rings onto the this compound framework, creates extended π-systems with modified properties. anr.fr Various annelated architectures have been synthesized, including those fused with benzene (B151609), naphthalene, phenanthrene, and quinoxaline (B1680401) rings. researchgate.net

A prominent synthetic route to quinoxalino-annelated dihydropyrenes involves the reaction of a 5,13-di-tert-butyl-8,16-dimethyl[2.2]metacyclophane-1,2,9,10-tetraoxide precursor with o-phenylenediamine. vulcanchem.com Similarly, a this compound annelated with a dihydrothieno[3,4-b]pyrazine unit was prepared from 5,13-di-tert-butyl-8,16-dimethyl-1,2,9,10-tetrahydroxy[2.2]metacyclophane and 3,4-diaminothiophene (B2735483) in two steps. researchgate.net These annelation strategies enable fine-tuning of the molecule's photochromic behavior. vulcanchem.com However, the position of annelation is critical; for example, benzannulation at the 1,2-position was found to result in a very rapid thermal back-reaction from the ring-opened isomer, preventing observable photoswitching. researchgate.net

Multi-Dihydropyrene Systems and Oligomers

The development of molecules incorporating multiple this compound (DHP) units, such as dimers, trimers, and oligomers, has opened new avenues for creating advanced photoresponsive materials. google.comresearchgate.net These systems often exhibit unique properties, such as cooperative switching, where the photochemical behavior of one DHP unit is influenced by the state of its neighbors. researchgate.net The synthesis of these complex architectures involves linking individual DHP moieties through various conjugated or non-conjugated bridges or incorporating them into polymeric chains. nsysu.edu.twresearchgate.net

This compound Dimers

A key strategy in designing multi-DHP systems is the synthesis of dimers, where two photochromic units are connected. researchgate.net Research has demonstrated that by linking donor-acceptor substituted dihydropyrenes through suitable π-conjugated bridges, highly cooperative photoswitching can be achieved. researchgate.net This cooperativity manifests as a significant enhancement in the quantum yield of the photochemical ring-opening of the second DHP unit after the first one has been switched. researchgate.net

One notable example involves a dimer where two DHP units are connected via a π-conjugated fluorene-based bridge (PyFm-dimer). researchgate.net The synthesis and photochemical properties of this dimer were investigated to understand the role of the bridging moiety. researchgate.net Experimental and computational studies revealed that the initial switching event dramatically facilitates the subsequent switching of the adjacent unit. researchgate.net For the PyFm-dimer, the quantum yield for the second ring-opening process was enhanced by more than two orders of magnitude compared to the first. researchgate.net A significant consequence of this high cooperativity is that the intermediate mixed-switching state (one DHP unit open, one closed) is not detected during photoisomerization, although it is observed during the thermal back reaction. researchgate.net

The table below summarizes the findings for a representative this compound dimer, highlighting the cooperative nature of its photoswitching.

Dimer SystemBridging UnitSwitching ProcessKey FindingsReference
PyFm-dimerπ-conjugated fluorene (B118485) derivativePhotochemical ring-opening (DHP → CPD)Quantum yield of the second switching event is >100x higher than the first. The intermediate (closed-open) state is not observed during photoirradiation. researchgate.net
PyFm-dimerπ-conjugated fluorene derivativeThermal ring-closing (CPD → DHP)The intermediate (closed-open) state is formed and observed during the thermal back reaction. researchgate.net

This cooperative behavior in DHP dimers serves as a fundamental model for developing longer oligomeric chains capable of efficient and directional information transfer at the molecular level. researchgate.net

This compound-Containing Oligomers and Polymers

The incorporation of DHP units into the main chain of conjugated polymers has been explored to create materials for optoelectronic applications. researchgate.net One approach involves designing and synthesizing electrically conducting main-chain photochromic conjugated polymers that feature the dimethylthis compound moiety. researchgate.net

Another significant advancement is the synthesis of three-dimensional (3D) conjugated microporous polymers (CMPs) containing this compound units. nsysu.edu.tw These materials are synthesized using the Sonogashira cross-coupling reaction, which forms strong triple bonds between an aryl halide and a terminal alkyne. nsysu.edu.tw For instance, a tetraethynyl-dihydropyrene monomer (PyT) can be copolymerized with a hexabrominated triptycene (B166850) monomer (Try-Br6) to produce a highly stable microporous polymer (Try-PyT CMP). nsysu.edu.tw The polymerization is typically carried out in the presence of a palladium catalyst and triethylamine (B128534) under moderate heating for several days. nsysu.edu.tw These DHP-containing polymers are collected as solid materials in high yields and exhibit excellent thermal stability. nsysu.edu.tw

The table below details the synthesis of a this compound-based conjugated microporous polymer.

Polymer NameMonomersPolymerization MethodYieldReference
Try-PyT CMP1,3,6,8-Tetraethynyl-4,6-dihydropyrene (PyT) and Hexabromotriptycene (Try-Br6)Sonogashira cross-coupling78% nsysu.edu.tw
Try-PyT-BT CMPPyT, Try-Br6, and 4,7-Dibromobenzo[c] researchgate.netCurrent time information in Bangalore, IN.mun.cathiadiazole (BT-Br2)Sonogashira cross-coupling82% nsysu.edu.tw

These synthetic methodologies for creating multi-dihydropyrene systems and oligomers are crucial for the development of next-generation molecular switches and functional materials with enhanced photosensitivity and cooperative behavior. researchgate.netresearchgate.net

Photochromic Behavior of Dihydropyrene/cyclophanediene Systems

Photoinduced Isomerization Mechanisms

The conversion between dihydropyrene (B12800588) (DHP) and cyclophanediene (CPD) is a photoinduced pericyclic reaction. Upon absorption of a photon, the closed-ring DHP isomer undergoes a ring-opening reaction to form the open-ring CPD isomer. The reverse reaction, closing the ring to reform DHP, can be triggered either photochemically with UV light or thermally. nih.govacs.org The underlying mechanisms involve concerted electronic and nuclear rearrangements, passing through transient species and specific geometric configurations that facilitate the transformation.

6π Electrocyclization and Cycloreversion

The core chemical transformation in the this compound system is a photochromic valence isomerization between the closed DHP and the open CPD. This process is classified as a 6π electrocyclic reaction, a type of pericyclic reaction governed by the principles of orbital symmetry conservation. masterorganicchemistry.comwikipedia.org The forward reaction, the conversion of DHP to CPD upon visible light irradiation, is a photoinduced electrocyclic ring-opening, also known as cycloreversion. The reverse reaction, the conversion of CPD back to DHP, is a 6π electrocyclization. researchgate.net

In the DHP form, the molecule possesses a large, contiguous π-system. nankai.edu.cn The photoisomerization to CPD disrupts this conjugation, leading to significant changes in the molecule's electronic and optical properties. acs.orgnankai.edu.cn The efficiency and dynamics of this electrocyclic process can be significantly influenced by the substitution pattern on the this compound core. For instance, the introduction of certain internal substituents can affect the activation barrier for the thermal electrocyclization (CPD to DHP), with half-lives at room temperature ranging from days to many years. researchgate.net

Role of Biradical Intermediates in Isomerization Pathways

To mitigate these degradation pathways, strategies have been developed to stabilize the reactive intermediate. One successful approach involves the encapsulation of the this compound molecule within a Pd(II)6L4 coordination cage. This confinement protects the biradical intermediate from bimolecular interactions, such as those with oxygen or other radical species, thereby improving the yield of the reversible isomerization and significantly enhancing the fatigue resistance of the system upon repeated photocycling. acs.org

Conical Intersections in Photoisomerization Processes

Conical intersections are crucial features on the potential energy surfaces of photochemical reactions, acting as "funnels" that facilitate efficient, non-radiative transitions from an electronically excited state back to the ground state. wikipedia.orguottawa.ca In the this compound system, the photoisomerization mechanism is critically dependent on the nature and accessibility of a conical intersection. acs.orgacs.org After photoexcitation, the molecule's geometry changes, moving along the excited-state potential energy surface until it reaches the conical intersection, at which point it can efficiently convert back to the ground state as either the DHP or CPD isomer. acs.org

The precise nature of this photochemical funnel has been a subject of advanced computational investigation. Theoretical models have provided refined pictures of the mechanism. For instance, while Complete Active Space Self-Consistent Field (CASSCF) calculations suggest that the crossing with the ground state involves a covalent, doubly excited state, Spin-Flip Time-Dependent Density Functional Theory (SF-TD-DFT) predicts a crossing between the ground state and a zwitterionic state. acs.orgacs.orgresearchgate.net These studies highlight the complexity of the process, which involves multiple coupled electronic states, and underscore the importance of using highly correlated theoretical methods to accurately describe the photochemical pathway involving these critical conical intersections. acs.orgacs.org

Photophysical Characterization of this compound Photochromes

The photophysical properties of this compound derivatives, such as their electronic absorption, excited-state behavior, and the efficiency of the photoisomerization, are fundamental to their function as photoswitches. These properties are determined by the electronic structure of the DHP and CPD isomers and the dynamics of the transitions between their electronic states.

Electronic Excited States and Transitions

The distinct colors of the DHP and CPD isomers are a direct consequence of their different electronic structures and, therefore, their different absorption spectra. The colored DHP isomer absorbs in the visible region, while the colorless CPD isomer's absorption is in the UV region. acs.orgnih.gov Theoretical studies have characterized the vertical electronic transitions for the low-lying excited states of both isomers. For DHP, simulations have successfully reproduced the four main absorption bands of increasing intensity that are observed experimentally. For CPD, the calculations match the observed absorption rise below 300 nm. acs.orgnih.gov

These computational analyses, using methods such as Complete Active Space Second-Order Perturbation Theory (CASPT2) and Time-Dependent Density Functional Theory (TD-DFT), provide a detailed assignment of the absorption bands to specific electronic transitions. acs.orgnih.gov The character of the excited states, such as charge-transfer character induced by electron-withdrawing substituents, can play a crucial role in enabling photoisomerization at lower energies, directly from the lowest singlet excited state (S1). acs.org

Photoisomerization Quantum Yields and Efficiencies

The efficiency of a photochromic compound is quantified by its photoisomerization quantum yield (Φ), which is the number of molecules that isomerize per photon absorbed. nih.gov For this compound systems, the ring-opening (DHP → CPD, Φc–o) and ring-closing (CPD → DHP, Φo–c) quantum yields are key performance metrics. These yields are highly dependent on the molecular structure, the excitation wavelength, and the solvent environment. acs.orgresearchgate.net

Subtle chemical modifications to the this compound scaffold can lead to dramatic changes in the quantum yields. For example, the introduction of an electron-withdrawing pyridinium (B92312) group can increase the ring-opening quantum yield and shift the absorption to lower energies. acs.org A benzo[e]-fused dimethylthis compound bearing a methyl-pyridinium group (BDHPPy+) exhibits an all-visible-light switching capability with high quantum yields in both organic and aqueous media. acs.org The efficiency of the reaction is linked to the height of the energy barrier in the excited state to access the conical intersection; a smaller barrier generally leads to a higher quantum yield. acs.org

The following table summarizes the ring-opening quantum yields for several this compound derivatives, illustrating the impact of structural modifications and environment.

CompoundSolventExcitation Wavelength (λex)Ring-Opening Quantum Yield (Φc–o)
Benzo[e]-DHP (BDHP)Toluene (B28343)389 nm7.4%
This compound-pyridinium (DHPPy+)Acetonitrile660 nm9.3%
Benzo[e]-DHP-pyridinium (BDHPPy+)Acetonitrile660 nm16.5%
Benzo[e]-DHP-pyridinium (BDHPPy+)Water680 nm14.5%
DHP (unspecified derivative)Acetonitrile (free)460 nmRate constant: 1.5 × 10⁻² s⁻¹
DHP (unspecified derivative)Water (encapsulated)460 nmRate constant: 0.5 × 10⁻² s⁻¹

Data compiled from references acs.org and nih.gov. Note that for the last two entries, rate constants are provided as a measure of efficiency, showing a threefold decrease in the quantum yield upon encapsulation.

Conversely, the ring-closing quantum yields (Φo–c) for many DHP/CPD systems are often very high, approaching 100% in the UV region. For the highly efficient BDHPPy+ system, a quantitative ring-closing quantum yield can be achieved using blue light (470 nm), which is a significant advantage for applications requiring all-visible-light operation. acs.org

Spectral Evolution During Photoisomerization (UV-Vis and Emission)

The photoisomerization of this compound to cyclophanediene is accompanied by significant changes in the electronic absorption and emission spectra. The this compound form, possessing an extended π-conjugated system, exhibits strong absorption in the visible region of the electromagnetic spectrum, which is responsible for its characteristic color. nih.gov In contrast, the cyclophanediene isomer has a disrupted π-system, leading to its absorption being primarily in the ultraviolet region. nih.gov

Upon irradiation with visible light, for instance at a wavelength of 660 nm, a solution of a this compound derivative will show a decrease in the intensity of its visible absorption bands. nih.govacs.org Concurrently, new absorption bands corresponding to the cyclophanediene isomer appear in the UV region. The clean conversion between the two isomers is often evidenced by the presence of well-defined isosbestic points in the UV-Vis spectra, which are wavelengths where the molar absorptivity of the two isomers is equal. nih.gov For example, the photoisomerization of a benzo[e]fused dimethylthis compound substituted with a pyridinium group from its red-colored this compound form to its yellow-colored cyclophanediene form can be induced by irradiation at 680 nm, with the reverse process occurring upon irradiation at 470 nm. acs.org

The emission properties of the this compound/cyclophanediene system also change during photoisomerization. The this compound form is often fluorescent, and its emission can be monitored to follow the isomerization process. For instance, the emission of a this compound derivative at 670 nm can be observed to change as it converts to the non-emissive or weakly emissive cyclophanediene form upon irradiation. acs.org

CompoundThis compound (DHP) λmax (nm)Cyclophanediene (CPD) λmax (nm)Reference
Parent Dimethylthis compound~450, ~600<300 nih.gov
Benzo[e]fused dimethylthis compound-pyridinium~680~470 acs.org

Thermal Back-Isomerization Kinetics and Stability

The cyclophanediene isomer, being the thermodynamically less stable form, can spontaneously revert to the more stable this compound isomer in the absence of light. This thermal back-isomerization is a crucial aspect of the this compound photochromic system, as its rate determines the stability of the cyclophanediene form and thus the potential applications of the photoswitch.

Influence of Substituents on Thermal Reversion Rates

The rate of the thermal back-isomerization from cyclophanediene to this compound is highly sensitive to the nature and position of substituents on the aromatic core. By strategically modifying the this compound structure, the half-life (τ1/2) of the cyclophanediene form can be tuned over a wide range, from minutes to years. nankai.edu.cnresearchgate.net

For instance, annelating the this compound core with different aromatic rings has a profound effect on the thermal reversion rate. An anthro-annelated this compound exhibits a very fast thermal closing, with a half-life of about 20 minutes at 46 °C. nankai.edu.cnacs.orgnih.gov In stark contrast, a furano-annelated derivative shows a much slower reversion, with a half-life of 63 hours at the same temperature. nankai.edu.cnacs.orgnih.gov

Electron-withdrawing substituents can also dramatically influence the stability of the cyclophanediene form. A dicyano-substituted cyclophanediene is exceptionally stable towards thermal isomerization, with a calculated half-life of approximately 36 years at room temperature. researchgate.net Conversely, cyclophanedienes with cyano-methyl or diformyl substituents have half-lives of less than a month at 20°C. researchgate.net

Substituent/AnnelationHalf-life (τ1/2) of Thermal ReversionTemperature (°C)Reference
Anthro~20 minutes46 nankai.edu.cnacs.orgnih.gov
Furano63 hours46 nankai.edu.cnacs.orgnih.gov
Dicyano~36 years (calculated)20 researchgate.net
Cyano-methyl< 1 month20 researchgate.net
Diformyl< 1 month20 researchgate.net

Activation Barriers and Associated Thermodynamic Parameters

The kinetics of the thermal back-isomerization are governed by the activation barrier of the reaction. This barrier, often expressed as the Gibbs free energy of activation (ΔG‡), is influenced by both enthalpic (ΔH‡) and entropic (ΔS‡) contributions. Substituents affect the rate of thermal reversion by modifying the height of this activation barrier.

Theoretical studies using density functional theory (DFT) have provided insights into the activation barriers of the cyclophanediene to this compound electrocyclization. For the parent syn-cyclophanediene, the calculated activation barrier is relatively low, at 6.23 kcal mol-1. nih.gov This is significantly lower than the activation barrier for the electrocyclization of 1,3,5-hexatriene to 1,3-cyclohexadiene, which is around 29 kcal mol-1, highlighting the role of the molecular geometry in facilitating the reaction. nih.gov

Substituents at the termini of the hexatriene unit within the cyclophanediene structure can have a substantial impact on the activation barrier. nih.gov It has been shown that electron-rich substituents tend to increase the activation barrier for cyclization, thus slowing down the thermal reversion. nih.gov Conversely, electron-withdrawing groups can lower the activation barrier, accelerating the return to the this compound form. In some cases, the activation barrier can be as low as 4.44 kcal mol-1. nih.gov The redox-induced ring-closure of a cyclophanediene derivative has a calculated potential energy barrier of only 13 kcal/mol. acs.org

CompoundActivation Barrier (kcal mol-1)MethodReference
syn-Cyclophanediene6.23DFT (B3LYP/6-31+G(d)) nih.gov
Substituted Cyclophanediene4.44DFT (B3LYP/6-31+G(d)) nih.gov
Electrogenerated BCPDPy13DFT acs.org

Advanced Spectroscopic and Characterization Techniques in Dihydropyrene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Aromaticity Probing

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the study of dihydropyrene (B12800588), providing invaluable insights into its structure and unique aromatic character. jchps.comrsc.org The technique is based on the principle that atomic nuclei with a non-zero spin, when placed in a magnetic field, can absorb and re-emit electromagnetic radiation at a specific resonance frequency. rsc.org This frequency is highly sensitive to the local electronic environment of the nucleus, allowing for detailed structural analysis. jchps.com

A defining feature of the ¹H NMR spectrum of this compound is the pronounced ring current effect, a direct consequence of its aromaticity. bdu.ac.inresearchgate.net In an aromatic molecule like this compound, the delocalized π-electrons circulate in the presence of an external magnetic field. uobasrah.edu.iq This circulation induces a secondary magnetic field that opposes the external field inside the ring and reinforces it outside the ring. ucl.ac.uk

This phenomenon leads to extraordinary chemical shifts for the protons of the this compound core. The internal protons, located directly above and within the π-cloud, are strongly shielded and consequently resonate at exceptionally high field (low ppm values), often in the negative chemical shift range. For instance, the internal protons of the parent 15,16-dihydropyrene show a signal at approximately -5.49 ppm. researchgate.net In contrast, the external protons, situated in the plane of the aromatic ring, are deshielded and appear at lower fields (higher ppm values). bdu.ac.inmriquestions.com

The chemical shifts of the internal methyl protons in 15,16-dimethylthis compound are particularly sensitive probes for quantifying the degree of aromaticity. researchgate.net Any structural or electronic perturbation that alters the π-delocalization and ring current intensity is directly reflected in the chemical shift of these internal protons. This makes this compound derivatives excellent systems for studying the nuances of aromaticity. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts in this compound Systems

CompoundProton TypeApproximate Chemical Shift (δ, ppm)
15,16-DihydropyreneInternal Protons~ -5.49
15,16-Dimethylthis compoundInternal Methyl ProtonsVaries, highly sensitive to substitution
Substituted DihydropyrenesExternal ProtonsTypically in the aromatic region (downfield)

Note: Chemical shifts can vary based on solvent, concentration, and specific substituents.

While one-dimensional NMR provides fundamental structural data, two-dimensional (2D) NMR techniques are employed to analyze more complex systems and interactions, such as the formation of supramolecular complexes involving this compound. unibo.itbackblazeb2.com

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR experiment that identifies protons that are close in space, typically within 5 Å, regardless of whether they are connected through chemical bonds. columbia.edu This is particularly useful for determining the three-dimensional structure and conformation of molecules. In the context of this compound research, NOESY can be used to confirm the spatial relationships between the this compound unit and a guest molecule in a host-guest complex. backblazeb2.com The presence of cross-peaks between protons of the this compound and the complexed species provides direct evidence of their proximity and helps to define the geometry of the complex.

Diffusion-Ordered Spectroscopy (DOSY) is another 2D NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. nih.gov In a DOSY spectrum, all proton signals belonging to a single molecular entity will align horizontally, corresponding to the same diffusion coefficient. This technique is highly effective for confirming the formation of a stable complex. unibo.it If a this compound derivative forms a complex with another molecule, the DOSY spectrum will show that the signals of both components have the same diffusion coefficient, which is different from that of the free molecules, confirming that they are moving together as a single, larger entity. nih.gov This method has been successfully used to characterize complex formation involving this compound derivatives. unibo.it

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and study chemical species that have unpaired electrons, such as free radicals. unibo.itlibretexts.org When a molecule with an unpaired electron is placed in a strong magnetic field, the electron's spin can align in two different energy states. EPR spectroscopy measures the absorption of microwave radiation that induces transitions between these states. unibo.it

The resulting EPR spectrum provides information about the electronic structure of the radical species. unibo.it In this compound research, EPR is employed to study radical ions or other paramagnetic species that can be generated through chemical or electrochemical oxidation or reduction. researchgate.netnih.gov The analysis of the EPR spectrum, including the g-factor and hyperfine coupling constants, can help to identify the specific radical formed and map the distribution of the unpaired electron's spin density within the molecule. This information is crucial for understanding the electronic structure and reactivity of this compound-based radical species. nih.govresearchgate.net

Spectroelectrochemistry for Redox Properties and Electronic State Analysis

Spectroelectrochemistry is a powerful hybrid technique that combines spectroscopy (typically UV-Vis-NIR or IR) with electrochemistry. researchgate.netacs.org It allows for the in-situ spectroscopic characterization of a molecule as its oxidation state is systematically changed by an applied potential. nih.gov This provides a direct correlation between the electronic absorption spectrum and the redox state of the molecule.

In the study of this compound, spectroelectrochemistry is instrumental in analyzing its redox properties and the nature of the resulting electronic states. researchgate.net By monitoring the changes in the absorption spectrum as the this compound derivative is oxidized or reduced, researchers can identify the electronic transitions associated with the neutral, radical cation, and dication states (or the corresponding reduced species). This technique helps to understand how the electronic structure of the π-system is altered upon electron transfer. For example, the introduction of metal alkynyl moieties to a this compound core allows access to additional redox states that can be characterized by spectroelectrochemical methods, revealing details about charge delocalization in the mixed-valence complexes. researchgate.net

Time-Resolved Spectroscopy for Ultrafast Dynamics

Time-resolved spectroscopy encompasses a suite of techniques designed to study dynamic processes that occur on very short timescales, from femtoseconds to milliseconds. wikipedia.org These methods typically employ a "pump-probe" approach, where an initial laser pulse (the pump) excites the sample, and a subsequent, delayed pulse (the probe) monitors the changes in the sample's spectroscopic properties as it relaxes back to the ground state or evolves into other states. wikipedia.orgarxiv.org

In this compound research, time-resolved spectroscopy is crucial for investigating the ultrafast dynamics of photoinduced processes, such as the photochromic switching between the closed this compound form and its open cyclophanediene isomer. researchgate.net Techniques like time-resolved transient absorption spectroscopy can track the formation and decay of excited states and transient intermediates on the femtosecond or picosecond timescale. wikipedia.orgaps.org By monitoring vibrational marker modes in real-time using time-resolved infrared or Raman spectroscopy, direct insights into the structural dynamics of the molecule during a chemical reaction can be obtained. nih.gov This allows for a detailed understanding of the reaction mechanism, including the lifetimes of excited states and the rates of isomerization. rsc.org

X-ray Crystallography for Solid-State Molecular Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. numberanalytics.comnih.govwikipedia.org The technique involves directing a beam of X-rays onto a single crystal. The X-rays are diffracted by the electrons of the atoms in the crystal, producing a unique diffraction pattern of spots. nih.gov By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal can be calculated, from which the exact positions of the atoms, bond lengths, and bond angles can be determined. wikipedia.orgias.ac.in

For this compound and its derivatives, X-ray crystallography provides unambiguous proof of molecular structure and detailed information about its conformation in the solid state. numberanalytics.com It allows for the precise measurement of the bond lengths around the aromatic periphery and the geometry of the internal bridge. This structural data is invaluable for understanding the relationship between structure and properties, such as the degree of planarity of the π-system and how intermolecular interactions like π-π stacking occur in the crystal lattice. mdpi.com Crystallographic data serves as a crucial benchmark for validating and refining the results obtained from theoretical calculations and other spectroscopic methods.

Chiral Chromatography and Circular Dichroism (CD) Spectroscopy for Stereochemical Analysis

The stereochemical properties of this compound derivatives, particularly those exhibiting planar chirality, are investigated using a combination of chiral chromatography and circular dichroism (CD) spectroscopy. These techniques are instrumental in the separation of enantiomers and the determination of their absolute configurations.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for the optical resolution of racemic mixtures of this compound derivatives. cdnsciencepub.comresearchgate.net The separation is typically achieved using a chiral stationary phase (CSP). For instance, the enantiomers of 2,7-di-tert-butyl-10b,10c-dimethyl-pyrazino[2,3-e]this compound (PZ-DHP) were successfully separated using a CHIRALPAK IA column. cdnsciencepub.com The process often involves the photoisomerization of the this compound (DHP) form to its corresponding metacyclophanediene (MCPD) form, which can then be resolved into its constituent enantiomers by chiral HPLC. researchgate.netkagoshima-u.ac.jp This was demonstrated in the optical resolution of asymmetric 2,7-di-tert-butyl-10b,10c-dimethyl-2',3'-dimethyl-pyrazino[2,3-e]this compound (DMPZ-DHP). researchgate.net

Circular Dichroism (CD) spectroscopy is a powerful tool for characterizing the chiroptical properties of resolved enantiomers. CD spectra provide information about the differential absorption of left and right circularly polarized light by a chiral molecule. In the study of this compound derivatives, CD spectroscopy reveals significant Cotton effects, which are characteristic of the molecule's three-dimensional structure. cdnsciencepub.com For example, the CD spectra of the resolved enantiomers of PZ-DHP showed significant positive and negative Cotton effects between 450 and 600 nm for the (R) and (S) enantiomers, respectively, after irradiation with UV light. cdnsciencepub.com

Furthermore, the combination of experimental CD spectra with theoretical calculations, such as time-dependent density functional theory (TD-DFT), allows for the determination of the absolute configuration of the enantiomers. researchgate.netcornell.edu This approach was used to assign the absolute structures of the enantiomers of PZ-DHP. cornell.edu The photoswitchable nature of some this compound derivatives leads to observable changes in their CD spectra upon photoirradiation, a phenomenon known as photochromic circular dichroism. cdnsciencepub.com For instance, upon irradiation of the (S)-enantiomer of PZ-DHP with visible light, significant changes in the Cotton effect were observed, with isosbestic points at several wavelengths, indicating a clean photoisomerization process. cdnsciencepub.com

The table below summarizes the application of these techniques in the stereochemical analysis of a specific this compound derivative.

CompoundAnalytical TechniqueKey Findings
2,7-di-tert-butyl-10b,10c-dimethyl-pyrazino[2,3-e]this compound (PZ-DHP)Chiral HPLC (Chiralpak IA column)Successful optical resolution of the enantiomers of the open form. cdnsciencepub.com
Circular Dichroism (CD) SpectroscopySignificant positive and negative Cotton effects for the (R) and (S) enantiomers in the 450-600 nm range. cdnsciencepub.com
Photochromic CD SpectroscopyObservable changes in Cotton effects upon photoirradiation, with isosbestic points indicating clean photoisomerization. cdnsciencepub.com
Time-Dependent Density Functional Theory (TD-DFT)Used in conjunction with experimental CD spectra to determine the absolute configuration of the enantiomers. cornell.edu

This integrated approach of chiral separation and spectroscopic analysis is crucial for understanding the structure-property relationships in chiral this compound systems and exploring their potential applications in areas such as chiroptical switching and molecular devices. kagoshima-u.ac.jpcornell.edu

Aromaticity and Electronic Structure Investigations of Dihydropyrene Derivatives

Dihydropyrene (B12800588) as a Probe for Aromaticity Quantification

The quantification of aromaticity, a property that dictates the structure and reactivity of many organic compounds, has been a persistent challenge. The 15,16-dimethylthis compound (DHP) molecule has proven to be an outstanding probe for this purpose. nih.gov As a bridged, planar, and rigid comporgchem.comannulene, DHP possesses a robust π-electron system. Its utility as a probe stems from the unique positioning of its internal methyl groups, which are located directly in the shielding region of the π-cloud. nih.govresearchgate.net This placement results in a significant upfield shift in their proton nuclear magnetic resonance (¹H NMR) spectra, a direct consequence of the powerful diatropic ring current associated with its aromatic character. The parent this compound, for instance, shows its inner proton signals at a highly shielded value of -5.49 ppm. researchgate.net

The chemical shift of these internal protons serves as a sensitive experimental measure of the magnitude of the ring current. nih.gov By fusing different cyclic systems to the this compound nucleus, the change in the chemical shift of these probe protons can be used to quantify the aromaticity or antiaromaticity of the fused ring. comporgchem.com Annulation of an aromatic ring, like benzene (B151609), to the this compound core reduces the diatropicity of the comporgchem.comannulene system, causing the internal methyl proton signal to shift downfield. comporgchem.com This change provides a scale to measure the influence of various fused rings. For example, studies have demonstrated that fusing a cycloheptatriene (B165957) ring results in a 30% effect compared to benzene, while tropone (B1200060) has a 20% effect. researchgate.net This methodology allows for the creation of an experimental scale of aromaticity, providing a tangible metric for a traditionally theoretical concept. nih.govuvic.ca

Fused Ring SystemInternal Methyl Proton Chemical Shift (δ, ppm)Estimated Aromaticity Relative to Benzene (%)
None (Parent this compound)-4.06N/A
Benzene-1.58100 (Reference)
Cycloheptatriene-3.3230
Tropone-3.5620
Cyclopentadienone-0.89~80 (antiaromatic effect)
MethylfulveneN/A-12 to -16 (reduction)
PhenylfulveneN/A-22 to -25 (reduction)

Data compiled from various studies to illustrate the principle. Actual values may vary slightly based on experimental conditions and specific derivatives. The cyclopentadienone value reflects its bond localizing effect relative to benzene. comporgchem.comresearchgate.netacs.orgnih.gov

Computational Approaches to Aromaticity Assessment

Alongside experimental methods, computational chemistry offers powerful tools to dissect the electronic characteristics of this compound derivatives. These approaches provide a deeper understanding of the magnetic and electronic properties that underpin their aromaticity.

Nucleus-Independent Chemical Shift (NICS) Analysis

Nucleus-Independent Chemical Shift (NICS) has become a standard computational method for assessing aromaticity. github.io This technique involves calculating the absolute magnetic shielding at a specific point in space, typically at the geometric center of a ring, using a "ghost" atom. nih.gov A negative NICS value indicates shielding, which is a hallmark of a diatropic ring current and thus aromaticity, while a positive value signifies deshielding, characteristic of an antiaromatic system.

For this compound derivatives, NICS calculations have been shown to be in excellent agreement with experimental NMR data, verifying that NICS can effectively determine the degree of aromaticity in related systems. nih.govresearchgate.net Advanced NICS-based methods, such as NICS-scans and NICS-XY-scans, provide even greater insight. nih.govcdnsciencepub.com By calculating NICS values along a path or across a grid, these methods can map the induced magnetic field, allowing for the clear identification and differentiation of local and global ring currents within complex, multi-ring annulated dihydropyrenes. researchgate.netcdnsciencepub.comresearchgate.net This is particularly useful for understanding how the aromaticity of the this compound core and the fused rings influence one another.

Compound/FragmentNICS Value (ppm)Indication
Benzene (Reference)-9.7Aromatic
This compound (DHP) Fragment (in compound 3)-7.61 (average)Aromatic
This compound (DHP) Fragment (in compound 4)-8.65 (average)Aromatic

NICS values are highly dependent on the computational method and the precise location of the probe. The values presented are illustrative examples from B3LYP/6-31G calculations.* comporgchem.com

Electron Delocalization and Ring Current Calculations

The magnetic properties observed in this compound are a direct manifestation of its delocalized π-electrons and the resulting ring current. Computational methods can directly calculate and visualize these electronic phenomena. Techniques such as the Gauge-Including Magnetically Induced Current (GIMIC) method allow for the precise calculation of magnetically induced current densities within a molecule. rsc.orgzenodo.org

These calculations provide a visual and quantitative map of electron delocalization and current pathways. rsc.org Studies on annulated dihydropyrenes have revealed that when a benzene ring is fused, both the 14-π this compound system and the benzene ring largely maintain their own local diatropic ring currents. researchgate.netcdnsciencepub.com However, the fusion of an antiaromatic ring, such as cyclobutadiene, can alter this pattern, leading to the emergence of a more global ring current that encompasses the entire fused system. researchgate.net These computational findings corroborate experimental results from NMR and support the use of this compound as a reliable probe for aromaticity, confirming that the observed changes in chemical shifts are indeed due to perturbations of the ring current. acs.orgnih.govnih.gov

Photoinduced Modulation of Aromaticity and its Impact on Reactivity

This compound derivatives are notable for their photochromic properties, meaning they can undergo reversible structural changes upon exposure to light. researchgate.netacs.org This process involves a profound modulation of the molecule's aromaticity, which in turn has a significant impact on its physical properties and reactivity.

Upon irradiation with visible or near-infrared light, the planar, aromatic this compound (DHP) undergoes an electrocyclic ring-opening reaction to form its non-planar isomer, a [2.2]metacyclophanediene (CPD). researchgate.netnih.gov This photoisomerization disrupts the global π-conjugation of the comporgchem.comannulene system, leading to a loss of aromaticity. rsc.org The CPD isomer is non-aromatic and possesses a cross-conjugated, non-planar structure. researchgate.net

This light-induced switch from an aromatic to a non-aromatic state dramatically alters the molecule's properties. For example, in a conjugate where a tetraphenylethene (TPE) unit is attached to a DHP core, the planar DHP form promotes π-stacking and exhibits high electrical conductance. rsc.org Upon photoisomerization to the non-planar CPD form, this stacking is disrupted, and the conductance drops sharply. This process is reversible; the CPD can be converted back to the aromatic DHP form through exposure to UV light or heat, thereby restoring the high-conductance state. rsc.org This demonstrates how the photoinduced modulation of aromaticity in the this compound core can be harnessed to create light-tunable molecular switches and functional materials.

Influence of Annulation and Substitution on this compound Aromaticity

The robust aromaticity of the this compound nucleus can be systematically tuned by chemical modification, either by fusing additional rings to its perimeter (annulation) or by attaching functional groups (substitution).

Annulation, the fusion of other cyclic systems, directly perturbs the 14π-electron system. Fusing an aromatic ring like benzene reduces the ring current of the this compound core, an effect that is additive with further annulation. uvic.caacs.org For example, detailed NMR analysis has been used to create an experimental aromaticity scale based on the degree to which benzo, naphtho, and anthro annulation reduces the this compound ring current. uvic.ca Conversely, fusing an antiaromatic [4n]π system, such as cyclopentadienone, causes a significant reduction in the ring current. nih.govacs.org This effect is so pronounced that it has been used to experimentally estimate the antiaromaticity of the fused ring, with cyclopentadienone showing an effect on the ring current that is approximately 80% of that of benzene. nih.govacs.org The fusion of nonaromatic rings like fulvenes also reduces the diatropicity, not due to the aromaticity of the fused ring, but because of strain-induced bond localization effects. acs.orgnih.gov

Computational Chemistry and Theoretical Modeling of Dihydropyrene Systems

Quantum Chemical Methods for Ground and Excited States

To accurately describe the behavior of dihydropyrene (B12800588), particularly its photoswitching mechanism between the closed-ring DHP and open-ring cyclophanediene (CPD) forms, sophisticated quantum chemical methods are essential. These methods must capably handle both static and dynamic electron correlation to provide a balanced description of the various electronic states involved. acs.orgfigshare.comnih.gov

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the ground state properties of this compound systems. nih.govmpg.dewikipedia.org It offers a computationally efficient approach to determine molecular geometries, electronic structures, and other fundamental properties.

For the study of excited states, which are central to the photochromic behavior of DHP, Time-Dependent Density Functional Theory (TD-DFT) is widely employed. mpg.dewikipedia.org TD-DFT allows for the calculation of excitation energies and the simulation of electronic absorption spectra, providing valuable information that can be compared with experimental data. nih.govwikipedia.org However, standard TD-DFT can encounter difficulties in accurately describing certain complex phenomena, such as conical intersections involving the ground state, which are critical for understanding photochemical reaction pathways. chemrxiv.org

Spin-Flip Time-Dependent Density Functional Theory (SF-TD-DFT)

To address the limitations of conventional TD-DFT, Spin-Flip Time-Dependent Density Functional Theory (SF-TD-DFT) has been utilized to study the photoisomerization of this compound. acs.orgfigshare.comnih.gov This method is particularly adept at describing electronic states with significant multi-reference character, such as those involved in bond-breaking and bond-forming processes during the DHP-CPD interconversion. acs.orgfigshare.comnih.gov

Complete Active Space Self-Consistent Field (CASSCF) Calculations

The Complete Active Space Self-Consistent Field (CASSCF) method is another high-level quantum chemical technique applied to this compound systems. acs.orgarxiv.orgru.nl CASSCF is a multi-configurational approach that is well-suited for describing molecules where electron correlation is strong, as is the case in the bond-rearrangement region of the DHP photoswitching process. acs.orgarxiv.org

CASSCF calculations have been instrumental in characterizing the electronic states and potential energy surfaces of this compound. acs.orgnih.gov While geometry optimizations at the CASSCF level have provided valuable mechanistic insights, comparisons with other methods like SF-TD-DFT have revealed differences in the nature of the critical conical intersection. acs.orgnih.gov For instance, CASSCF has pointed to a conical intersection involving a covalent doubly excited state. acs.orgnih.gov To further refine these results, second-order perturbation theory (CASPT2) is often applied to the CASSCF wavefunctions to account for dynamic electron correlation. acs.orgnih.gov

Simulation and Prediction of Spectroscopic Properties (UV-Vis, NMR)

Computational methods are crucial for simulating and predicting the spectroscopic properties of this compound, which aids in the interpretation of experimental data.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of DHP and its isomers. nih.gov These calculations help in understanding the electronic transitions that give rise to the observed colors of the different forms of the molecule.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is employed to calculate NMR chemical shifts. nih.gov These predictions are invaluable for assigning experimental NMR signals and for confirming the structures of different isomers and inclusion complexes. acs.orgresearchgate.net For instance, predicted NMR spectra can help to elucidate the structure of the encapsulated DHP within a coordination cage. acs.org

Potential Energy Surface Mapping and Reaction Pathway Analysis

Understanding the photoisomerization of this compound requires a detailed mapping of the potential energy surfaces (PES) of its ground and excited states. libretexts.orgnih.govlongdom.org The PES represents the energy of the molecule as a function of its atomic coordinates and provides a conceptual framework for analyzing reaction dynamics. libretexts.orglongdom.org

By mapping the PES, researchers can identify key stationary points, including energy minima corresponding to stable isomers (like DHP and CPD) and saddle points corresponding to transition states. libretexts.org The analysis of the reaction pathway on the PES reveals the lowest energy path connecting reactants and products. libretexts.org For the DHP/CPD system, this involves tracing the path from the initial photo-excitation, through excited-state intermediates and conical intersections, to the final product. acs.orgnih.gov Computational studies have focused on locating and characterizing the conical intersection that acts as the photochemical funnel, which is the crucial point for the radiationless decay back to the ground state. acs.orgnih.gov The nature of this funnel has been shown to differ depending on the level of theory used, with methods like SF-TD-DFT and CASSCF providing different descriptions of the crossing point. acs.orgnih.gov

Molecular Dynamics Simulations for Understanding Confinement Effects

Molecular dynamics (MD) simulations have been employed to investigate the behavior of this compound under confinement, for example, when encapsulated within a coordination cage. acs.orgnih.gov These simulations provide insights into how the host-guest interactions and the confined environment affect the structure and dynamics of the DHP molecule. acs.orgnih.govrsc.org

Atomistic MD simulations in explicit solvent can reveal structural deformations of the host cage upon encapsulation of DHP and its isomer, CPD. acs.orgnih.gov By analyzing the trajectories from these simulations, researchers can understand how the cage adapts to the different shapes of the guest molecules during the isomerization process. acs.org Furthermore, MD simulations can shed light on the orientation and movement of the guest molecule within the host cavity, providing a dynamic picture of the encapsulated system. acs.org This understanding is crucial for designing host-guest systems with improved properties, such as enhanced fatigue resistance for photochromic molecules like this compound. nih.govresearchgate.netunibo.it

Rationalization and Prediction of Photochemical Properties through Theoretical Calculations

Computational chemistry has become an indispensable tool for understanding and predicting the complex photochemical behavior of this compound (DHP) systems. ups-tlse.fr Theoretical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), provide deep insights into the electronic structure, potential energy surfaces, and reaction pathways that govern the photoisomerization between the closed-ring this compound (DHP) and the open-ring cyclophanediene (CPD) forms. nih.govacs.org

Advanced computational methods are crucial for rationalizing the intricate photoswitching mechanisms in dihydropyrenes, which often involve multiple coupled electronic states. ups-tlse.frfigshare.comacs.org These calculations help to characterize the key photochemical pathways that connect the initial excited state of the reactant to the final ground-state of the photoproduct. ups-tlse.fr

One of the primary applications of theoretical calculations is the prediction of activation barriers for thermal isomerization. nih.gov For instance, DFT calculations have been successfully employed to predict that certain substitutions, such as with di-isobutenyl groups, can create a significant energy barrier to thermal isomerization, leading to more stable CPD forms. nih.gov This predictive power allows for the rational design of photoswitches with desired thermal stability, a critical factor for applications like optical data storage. nih.govnih.gov

Time-dependent DFT (TD-DFT) is widely used to investigate the excited-state properties and the photoinduced ring-opening reaction of DHP to CPD. acs.org These calculations can elucidate the nature of the electronic transitions involved. For example, in a benzo[e]-fused dimethylthis compound bearing a methyl-pyridinium group (BDHPPy+), TD-DFT calculations revealed that the S₀ → S₁ electronic transition has a significant charge transfer character from the DHP core to the pyridinium (B92312) substituent. nih.govacs.org

Furthermore, theoretical studies have been instrumental in explaining the observed quantum yields of photoisomerization. acs.orgnih.gov Calculations have shown that the low ring-opening quantum yield in some DHP derivatives is due to the quenching of the desired photoisomerization channel by an easily accessible conical intersection between the S₂ and S₁ states. acs.org This leads to the population of a locally excited state minimum, which is responsible for fluorescence rather than isomerization. acs.orgacs.org By understanding these competing pathways, researchers can design new DHP derivatives with enhanced quantum yields. For example, computational studies predicted that a benzo[e]-fused-naphthoyl-DHP would exhibit unprecedented efficiency due to a combination of electronic state inversion and stabilization of the key intermediate. acs.org

To accurately describe the complex photochemistry, especially the regions of conical intersections between potential energy surfaces, more advanced methods like spin-flip TD-DFT (SF-TD-DFT) and Complete Active Space Self-Consistent Field (CASSCF) with second-order perturbation theory (CASPT2) are often necessary. nih.govfigshare.comacs.orgacs.org SF-TD-DFT, for instance, provides a more balanced description of the ground and excited states, which is crucial for correctly modeling the S₀/S₁ conical intersection that acts as the photochemical funnel for isomerization. nih.govfigshare.com Studies have shown that while CASSCF might predict a crossing involving a covalent doubly excited state, SF-TD-DFT can predict a crossing with a zwitterionic state, a finding supported by multi-state CASPT2 calculations. figshare.comacs.org

The table below summarizes key photochemical properties of selected this compound derivatives, comparing experimental findings with theoretical predictions.

CompoundSolventExperimental Ring-Opening Quantum Yield (Φ_open)Calculated Activation Energy (Ea) for Thermal ClosingExperimental Half-life (t₁/₂) for Thermal Closing
DHP 15Cyclohexane0.12 ± 0.01 nih.gov-~16 years at 20 °C (extrapolated) nih.gov
Naphthoyl-DHP 32Toluene (B28343)0.66 ± 0.02 nih.gov-~2 years at 20 °C (extrapolated) nih.gov
BDHPPy⁺Water0.145 (at λ = 680 nm) acs.org21.5 kcal/mol acs.org14.8 ± 0.3 h at 37 °C acs.org
BCPDPy⁺, PF₆⁻CH₃CN-24 ± 3 kcal/mol acs.org19.4 ± 0.3 h at 37 °C acs.org

Theoretical calculations also play a vital role in understanding the linear and nonlinear optical properties of these photoswitches. The interconversion between CPD and DHP is associated with significant changes in dipole moment and polarizability. nih.gov DFT calculations have shown that the hyperpolarizabilities of dihydropyrenes are substantially higher—by about two to three orders of magnitude—than those of the corresponding cyclophanedienes, which is attributed to the lower excitation energies in the DHP form. nih.gov This large difference in nonlinear optical response makes these systems promising for the development of phototunable materials. nih.gov

Supramolecular Chemistry and Host Guest Systems Involving Dihydropyrene

Encapsulation within Coordination Cages and Macrocyclic Receptors

The encapsulation of dihydropyrene (B12800588) within the confined space of molecular hosts is a key strategy to study its behavior in a controlled environment. Research has demonstrated the successful encapsulation of DHP inside self-assembled coordination cages and the investigation of macrocycles as potential hosts.

A significant example is the encapsulation of DHP within an octahedral Pd(II)₆L₄ coordination cage (referred to as cage 1 ). acs.orgnih.govacs.org This process occurs in quantitative yield when an aqueous solution of the cage is stirred with solid DHP. acs.orgchalmers.se Despite DHP's insolubility in water, the formation of a stable, green-colored 1:1 inclusion complex (DHP⊂1 ) is observed, driven primarily by the hydrophobic effect. acs.orgacs.org The binding stoichiometry has been confirmed through UV/vis absorption spectroscopy titrations, which show that the absorbance signals of encapsulated DHP increase until one equivalent of DHP has been added. acs.org Characterization of the DHP⊂1 complex has been extensively performed using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which confirmed the 1:1 binding and provided insight into the orientation of the DHP guest within the cage's cavity. acs.orgresearchgate.netnih.gov

Beyond coordination cages, other macrocyclic receptors have been explored. For instance, a thiocyclophane trimer, identified as a byproduct in DHP synthesis, has been investigated for its potential as a supramolecular host. iiserkol.ac.in This highlights ongoing efforts to develop new macrocyclic systems for interacting with DHP and its derivatives. iiserkol.ac.in

Table 1: Encapsulation of this compound in a Pd(II)₆L₄ Coordination Cage
Host SystemGuestStoichiometry (Host:Guest)Driving ForceCharacterization Methods
Pd(II)₆L₄ Coordination Cage (1)This compound (DHP)1:1Hydrophobic Effect (in water)NMR, UV/vis, X-ray Crystallography

Stabilization of Reactive Intermediates through Confinement

A primary advantage of encapsulating DHP is the stabilization of its reactive intermediates. acs.orgacs.org The photoisomerization of the deep-colored this compound (DHP) to the light-brown cyclophanediene (CPD) is understood to proceed through a high-energy biradical intermediate. nih.govresearchgate.netresearchgate.net In solution, this unstable intermediate is susceptible to bimolecular decomposition pathways, such as reactions with other radicals or oxidation, which leads to rapid degradation and poor cycling performance (fatigue). acs.orgresearchgate.net

Confinement within a coordination cage provides a physical barrier that protects the biradical species. nih.govacs.org The cage's cavity creates a hermetic seal around the guest, minimizing its interaction with the external environment and preventing the bimolecular events that cause decomposition. acs.org By shielding the reactive intermediate, the cage ensures that each isomerization reaction proceeds with a higher yield, effectively stabilizing a species that is otherwise labile in solution. nih.govresearchgate.net This strategy of using molecular confinement to protect reactive intermediates is a powerful tool to enhance the robustness of chemical reactions. acs.orgacs.org

Dynamic Guest Exchange and Molecular Recognition Phenomena

Host-guest systems involving DHP are not static; they can exhibit dynamic behavior and molecular recognition, where the host can selectively bind or exchange guest molecules. acs.orgnih.gov This has been demonstrated in studies of the DHP⊂1 complex.

Researchers have shown that the encapsulated DHP guest can be displaced from the coordination cage by a competing guest molecule. acs.org In one experiment, the dynamic guest exchange between the DHP⊂1 complex and a sulfonated merocyanine (B1260669) (a type of dye) was observed. acs.orgnih.govunibo.it By monitoring the solution with UV/vis absorption spectroscopy, scientists could follow the exchange process in real-time. When the DHP⊂1 complex was mixed with the merocyanine, the characteristic absorption of encapsulated DHP decreased, while signals corresponding to the encapsulated merocyanine appeared, indicating that DHP was being released from the cage. acs.orgnih.gov

Conversely, when the merocyanine-containing cage was mixed with free DHP, the reverse process occurred. acs.orgnih.gov These experiments reveal that DHP and the sulfonated merocyanine have similar binding affinities for the cage, allowing for a dynamic equilibrium to be established. researchgate.net This behavior is a fundamental demonstration of molecular recognition, where the host cage can interact with and be selective between different potential guests. researchgate.netnih.gov

Table 2: Dynamic Guest Exchange Experiment
Initial Host-Guest ComplexCompeting Guest AddedResultObservation Method
DHP⊂1Sulfonated MerocyanineDHP is displaced by the merocyanine guest.UV/vis Absorption Spectroscopy
Merocyanine⊂1This compound (DHP)Merocyanine is displaced by the DHP guest.UV/vis Absorption Spectroscopy

Influence of Confinement on Photochromic Performance and Fatigue Resistance

The most significant impact of encapsulating DHP within a host system is the dramatic improvement in its photochromic performance, particularly its resistance to fatigue. acs.orgnih.govnih.gov Fatigue resistance refers to the ability of a photoswitch to undergo many switching cycles without degradation. While free DHP in solution degrades quickly, the DHP⊂1 complex shows markedly enhanced durability. acs.orgnih.gov

In comparative studies, free DHP in a pentane (B18724) solution showed significant decomposition over just 10 switching cycles (alternating between blue and UV light). nih.gov In stark contrast, the aqueous solution of DHP⊂1 maintained its performance over the same number of cycles with minimal degradation. acs.orgnih.gov This improvement is a direct result of the stabilization of the reactive intermediate, as discussed previously. nih.govchalmers.se

While confinement drastically improves fatigue resistance, it has a less pronounced effect on the rate of photoswitching. acs.orgnih.gov The forward isomerization from DHP to CPD is about three times slower within the cage compared to in solution, and the rate of the thermal back-reaction is not significantly affected. nih.gov However, the efficiency of the switching is greatly enhanced. Upon irradiation with blue light, the encapsulated DHP converts to CPD with a near-quantitative yield, reaching a photostationary state (PSS) of up to 94% CPD⊂1 . acs.org The reverse reaction, induced by UV light, is also highly efficient, achieving a PSS with approximately 98% of the DHP⊂1 complex. acs.orgchalmers.se This ability to maintain high-yield, reversible isomerization over many cycles demonstrates the profound and positive influence of the confined environment on DHP's function as a molecular switch. acs.orgchalmers.se

Table 3: Effect of Confinement on this compound Photochromism
PropertyFree DHP (in solution)Encapsulated DHP (DHP⊂1)
Fatigue Resistance (after 10 cycles)Poor (significant decomposition) nih.govGreatly Improved (minimal decomposition) acs.orgnih.gov
Forward Isomerization (DHP → CPD)-Reaches up to 94% CPD at PSS acs.org
Back Isomerization (CPD → DHP)-Reaches up to 98% DHP at PSS acs.orgchalmers.se
Switching Rate (relative)Reference rateForward reaction ~3x slower; thermal back reaction rate similar nih.gov

Advanced Functional Materials and Molecular Devices Based on Dihydropyrenes

Design Principles for Photoswitchable Molecular Devices

The creation of effective photoswitchable molecular devices based on dihydropyrenes hinges on several key design principles aimed at optimizing their performance. A primary goal is to achieve a high ON/OFF conductance ratio, which signifies a large difference in electrical conductivity between the two isomeric states. researchgate.netresearchgate.net This is crucial for applications in molecular electronics, such as memory elements and switches. researchgate.netresearchgate.net

The core of the design lies in the photo-induced isomerization of the DHP core. The closed DHP form typically exhibits a more extended π-conjugated system, leading to higher electrical conductance (ON state). nih.gov Upon irradiation with visible light, the molecule converts to the less-conjugated CPD isomer, resulting in a significant drop in conductance (OFF state). nih.gov This reversible process can be triggered back to the DHP form by UV light or heat. nih.gov

Key design strategies to enhance the switching performance include:

Functionalization with Anchoring Groups: To integrate DHP molecules into molecular junctions, they are often functionalized with anchoring groups, such as pyridine (B92270) or thiol derivatives, that can bind to metal electrodes. researchgate.netacs.org

Modulation of the π-Conjugated System: The electronic properties and, consequently, the conductance of the DHP core can be fine-tuned by attaching different substituents or by fusing aromatic rings to the DHP framework. researchgate.net For instance, fusing arenes to the conjugated macrocycle has been shown to improve switching performance. researchgate.net

Control of Isomerization Barriers: The energy barriers for both the forward and backward isomerization reactions are critical. While photo-induced switching is desired, a sufficiently high thermal barrier for the reverse reaction is necessary to ensure the stability of the respective states. researchgate.net

Theoretical calculations, such as density functional theory (DFT), play a vital role in predicting the electronic transport properties and guiding the rational design of DHP-based molecular switches with improved ON/OFF ratios. researchgate.netnih.gov

Development of Multi-State Switches and Cooperative Photochromic Systems

Beyond simple binary (ON/OFF) switches, research has focused on developing more complex multi-state systems by incorporating multiple DHP units into a single molecule. acs.orgepa.gov This allows for the existence of several distinct states, expanding the potential for information storage and processing at the molecular level. acs.org

A "tris-switch" molecule containing three annelated DHP units has been synthesized, which can theoretically exist in five different isomeric states. acs.org By using a combination of visible and UV light, it is possible to interconvert between some of these states, as observed through NMR and laser flash photolysis experiments. acs.org For example, irradiation of the thermally stable isomer with visible light leads to the formation of other isomers, while UV light can drive the system to a highly conjugated state. acs.org

Another significant advancement is the development of cooperative photochromic systems. In these systems, the switching of one photochromic unit influences the switching behavior of its neighbors. nih.govresearchgate.net By linking donor-acceptor substituted dihydropyrenes with suitable π-conjugated bridges, a highly cooperative effect has been demonstrated. nih.gov The quantum yield of the second photochemical ring-opening was enhanced by over two orders of magnitude compared to the first. nih.gov This leads to a scenario where the intermediate mixed-switching state is not observed during photoisomerization, allowing for a more efficient and potentially directional transfer of information along a molecular chain. nih.govresearchgate.net This concept of cooperativity is crucial for enhancing the photosensitivity of oligomeric and polymeric materials. nih.govresearchgate.net

Light-Driven Control in Advanced Materials Architectures

The integration of This compound (B12800588) photoswitches into larger material architectures enables light-driven control over the properties of the bulk material. researchgate.net This is achieved by harnessing the changes in molecular properties that accompany the DHP-CPD isomerization, such as geometry, polarity, and electronic structure.

One approach involves incorporating DHP derivatives into photochromic carbon nanomaterials (CNMs). researchgate.net The resulting hybrid materials exhibit unique functionalities that can be leveraged for specific applications in memory and optical devices, as well as in driving and manipulating molecular motors or actuators. researchgate.net

Furthermore, DHP-based systems can be used to modulate the properties of surfaces. For instance, a layer of pyridyl-dihydropyrene molecules can reversibly modulate the electronic properties of a zinc oxide (ZnO) surface upon exposure to light and heat. researchgate.net This dynamic control over the energy level alignment at the hybrid interface is a key step towards the development of light-responsive electronic components. researchgate.net

The development of visible-light-driven molecular switches and motors is an emerging trend, motivated by the desire to avoid the damaging effects of UV radiation. researchgate.net These advanced materials hold promise for applications in photonics, bioscience, and pharmacology. researchgate.net

Investigation of Charge-Transport Behavior in Molecular Junctions

The charge-transport properties of single this compound molecules have been investigated using techniques like mechanically controllable break junctions (MCBJ) and scanning tunneling microscopy break junctions (STM-BJ). researchgate.netacs.orgnih.gov These studies have demonstrated that the reversible isomerization of a DHP derivative within a molecular junction leads to a significant and reversible change in electrical conductance. researchgate.netacs.org

A key finding is the exceptionally high ON/OFF ratio observed in some DHP-based molecular switches, exceeding 10⁴. researchgate.netacs.org This indicates a dramatic difference in the charge transport efficiency between the closed DHP (ON) and open CPD (OFF) states. The high conductance of the DHP isomer is attributed to its planar, highly conjugated structure, which facilitates electron transport between the electrodes. nih.gov In contrast, the bent and less-conjugated structure of the CPD isomer disrupts this pathway, leading to a sharp decrease in conductance. nih.gov

The substitution pattern on the DHP core has been found to significantly influence the molecular conductance. nih.gov For example, studies on 2,7- and 4,9-dialkynyldihydropyrenes have shown that the conductance depends on the position of the alkyne substituents. nih.govresearchgate.net

Furthermore, spectroelectrochemistry combined with DFT calculations has revealed that reversible electrochemical switching between the DHP and CPD forms is also possible. nih.govresearchgate.net This adds another dimension of control over the switching behavior of these molecules. The stability and reversibility of the switching process have been shown to be excellent over multiple cycles, highlighting the potential of DHP-based systems for use in practical molecular electronic devices. nih.gov

Table of Research Findings on this compound-Based Molecular Junctions

Table of Mentioned Compounds

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing dihydropyrene derivatives, and how can decomposition pathways be minimized?

  • Methodological Answer : Dihydropyrenes are highly sensitive to mineral and Lewis acids, leading to decomposition during synthesis. To mitigate this, researchers should use rigorously anhydrous conditions and avoid protic solvents. For example, Mitchell et al. achieved moderate yields by employing inert atmospheres (e.g., argon) and low-temperature reactions. Acid-free purification methods, such as column chromatography with neutral alumina, are critical . Contradictions arise in literature regarding the stability of derivatives with internal substituents; some studies report improved robustness with electron-donating groups, while others note increased susceptibility to ring-opening reactions under similar conditions .

Q. How can researchers experimentally determine the thermal stability of dihydropyrenes?

  • Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard methods. For instance, Ayub (2008) used DSC to identify exothermic decomposition peaks at ~150°C for dimethylthis compound derivatives. However, discrepancies exist in reported decomposition temperatures due to variations in substituent effects. Researchers should cross-validate thermal data with kinetic studies (e.g., Arrhenius plots) to account for solvent residues or crystallinity differences .

Q. What spectroscopic techniques are most effective for characterizing this compound photochromic behavior?

  • Methodological Answer : UV-Vis absorption spectroscopy is primary for tracking ring-opening/closure kinetics. Ayub et al. (2011) used time-resolved spectroscopy to monitor the cyclophanediene (CPD) → this compound (DHP) transition, noting distinct absorption bands at 300–400 nm. However, contradictions emerge when comparing experimental spectra with computational predictions: the Franck-Condon Herzberg-Teller (FCHT) approach underestimates dark-state absorption, while the nuclear ensemble (NE) method aligns better with empirical data .

Advanced Research Questions

Q. How do computational models reconcile discrepancies between predicted and observed UV-Vis spectra in this compound systems?

  • Methodological Answer : Time-dependent density functional theory (TD-DFT) with solvent corrections (e.g., PCM model) is essential. For example, NE simulations accurately reproduce the 11B state absorption band at 350 nm, which FCHT fails to capture. Researchers should use multi-reference methods (e.g., CASPT2) for excited-state dynamics and validate against transient absorption data. Ayub et al. (2011) demonstrated this by correlating computed oscillator strengths with experimental extinction coefficients .

Q. What strategies improve the fatigue resistance of this compound-based photochromic materials?

  • Methodological Answer : Encapsulation within coordination cages (e.g., Zn-based cages) significantly reduces photodegradation. Canton et al. (2020) achieved a 10-fold increase in fatigue resistance by confining DHP in a supramolecular host, which restricts unwanted side reactions. Methodologically, researchers should employ small-angle X-ray scattering (SAXS) to confirm encapsulation efficiency and use cyclic voltammetry to assess redox stability. Contradictions exist regarding the impact of cage flexibility: rigid frameworks enhance stability but may hinder photoswitching kinetics .

Q. How can substituent effects be systematically studied to tune this compound photochemical properties?

  • Methodological Answer : A combination of Hammett analysis and transient absorption spectroscopy is effective. For example, Mitchell et al. (2007) introduced electron-withdrawing groups (e.g., -CF₃) to red-shift absorption maxima, while alkynyl substituents accelerated ring-opening kinetics. Researchers must control steric effects via molecular dynamics simulations (e.g., AMBER force fields) to decouple electronic and steric contributions. Contradictions arise in studies comparing internal vs. peripheral substituents, highlighting the need for multivariate experimental designs .

Contradictions and Open Challenges

  • Spectral Modeling : Discrepancies between FCHT and NE methods suggest unresolved electron-correlation effects in excited states .
  • Substituent Impact : Conflicting reports on whether electron-donating groups stabilize or destabilize DHP require systematic studies using in situ NMR under photoirradiation .
  • Encapsulation Trade-offs : While cages improve fatigue resistance, they may alter quantum yields; researchers must balance stability with functional performance .

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